molecular formula C14H11N B189232 2-Phenylindolizine CAS No. 25379-20-8

2-Phenylindolizine

Cat. No. B189232
CAS RN: 25379-20-8
M. Wt: 193.24 g/mol
InChI Key: JMCYJDYOEWQZDE-UHFFFAOYSA-N
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Patent
US08524705B2

Procedure details

Raney nickel (6 g) was slurried in ethanol (100 mL) and a solution of 2-phenylindolizine (48 g, 0.24 mol) in ethanol (1 L) was added. The reaction mixture was stirred under hydrogen at room temperature and 50-60 psi overnight. The mixture was filtered through Celite then the solvent was evaporated under vacuum to yield 2-phenyl-5,6,7,8-tetrahydro-indolizine (32 g, 65%) as a white solid.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]3[N:14]([CH:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Ni].C(O)C>[C:1]1([C:7]2[CH:8]=[C:9]3[N:14]([CH:15]=2)[CH2:13][CH2:12][CH2:11][CH2:10]3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C2C=CC=CN2C1
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under hydrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
50-60 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C2CCCCN2C1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.